molecular formula C15H19N3O5S2 B2626842 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanesulfonamide CAS No. 1010866-87-1

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B2626842
CAS No.: 1010866-87-1
M. Wt: 385.45
InChI Key: YCNZSSUMYVOLHY-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanesulfonamide is a complex organic compound featuring a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions where the pyrazole ring is functionalized with a methoxyphenyl group.

    Incorporation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene derivatives to introduce the sulfone functionality.

    Sulfonamide Formation: The final step typically involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

    Substitution: The aromatic methoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanesulfonamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanesulfonamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and methoxyphenyl group could play crucial roles in binding to these targets, while the sulfonamide group might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)methanesulfonamide: Lacks the methoxy group, which could affect its reactivity and biological activity.

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-yl)methanesulfonamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the methoxy group in N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanesulfonamide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structure may offer advantages in specific applications, such as increased binding affinity to biological targets or improved stability in chemical reactions.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-23-13-5-3-11(4-6-13)14-9-15(17-24(2,19)20)18(16-14)12-7-8-25(21,22)10-12/h3-6,9,12,17H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNZSSUMYVOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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